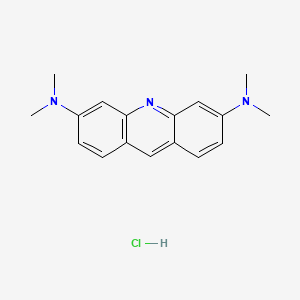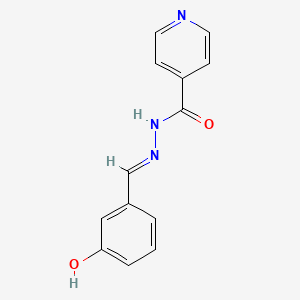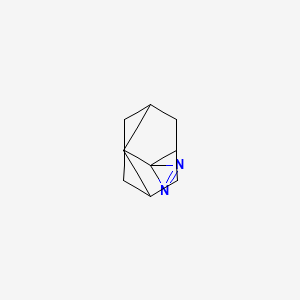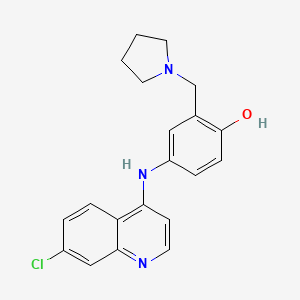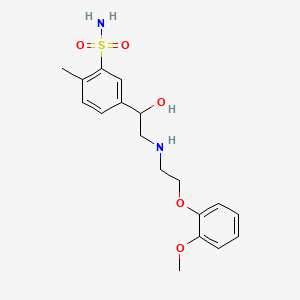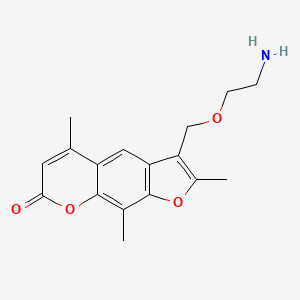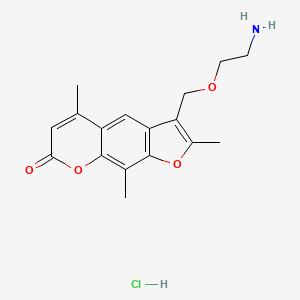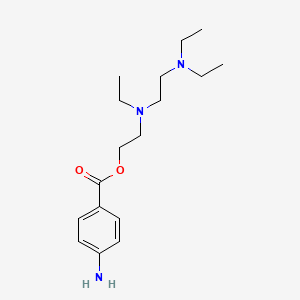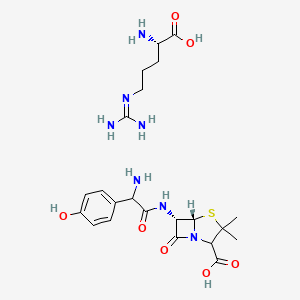
Adlupulone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adlupulone is one of the beta acids found in hop resin, which is derived from the plant Humulus lupulus. It is one of four identified beta acid analogues, the others being colupulone, lupulone, and prelupulone . Beta acids, including this compound, are known for their role in contributing to the bitterness of beer. Structurally, beta acids are similar to alpha acids but have an additional prenyl group attached to the center ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Adlupulone can be synthesized through the prenylation of phloroglucinol derivatives. The process involves the condensation of malonyl-CoA with branched-chain acyl-CoAs, followed by successive prenylation steps . The synthetic pathway typically involves the use of prenyltransferases and other enzymes to facilitate the addition of prenyl groups.
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction from hop cones. The extraction process involves the use of solvents to isolate the beta acids from the hop resin. High-performance liquid chromatography (HPLC) is commonly used to purify and quantify the beta acids, including this compound .
Análisis De Reacciones Químicas
Types of Reactions: Adlupulone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form hulupones, which are also bitter compounds found in aged hops.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Major Products Formed:
Oxidation Products: Hulupones.
Reduction Products: Alcohol derivatives of this compound.
Aplicaciones Científicas De Investigación
Adlupulone has several scientific research applications across various fields:
Mecanismo De Acción
Adlupulone exerts its effects primarily through its interaction with microbial cell membranes. It disrupts the membrane integrity, leading to cell lysis and death . The molecular targets include various enzymes and proteins involved in cell wall synthesis and maintenance. The pathways involved in its antimicrobial action include the inhibition of key enzymes required for cell wall biosynthesis .
Comparación Con Compuestos Similares
Colupulone: Varies significantly in concentration depending on the hop variety.
Lupulone: Also varies in concentration and has similar bitterness properties.
Prelupulone: Found in lower concentrations compared to adlupulone.
This compound’s uniqueness lies in its consistent presence and its specific role in contributing to the bitterness and antimicrobial properties of hops.
Propiedades
Número CAS |
28374-71-2 |
|---|---|
Fórmula molecular |
C26H38O4 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
5-hydroxy-4-(2-methylbutanoyl)-2,6,6-tris(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C26H38O4/c1-9-19(8)22(27)21-23(28)20(11-10-16(2)3)24(29)26(25(21)30,14-12-17(4)5)15-13-18(6)7/h10,12-13,19-20,30H,9,11,14-15H2,1-8H3 |
Clave InChI |
CSCIKLUIKMEJJX-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O |
SMILES canónico |
CCC(C)C(=O)C1=C(C(C(=O)C(C1=O)CC=C(C)C)(CC=C(C)C)CC=C(C)C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Adlupulone; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


